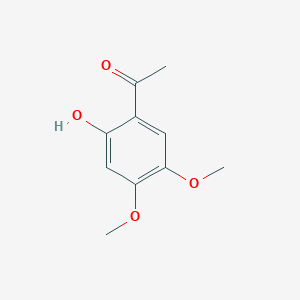
2-(4-Fluorophenyl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1,3-dithiane is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a versatile synthetic building block. Its unique structural features make it an attractive candidate for use in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1,3-dithiane is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the sulfur atoms in its structure. It has also been shown to undergo various reactions such as oxidation, reduction, and substitution.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity and is not considered to be harmful to human health at low concentrations.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Fluorophenyl)-1,3-dithiane in lab experiments is its versatility as a synthetic building block. Its unique structural features make it an attractive candidate for use in the synthesis of various organic compounds. However, one of the limitations of using this compound is its relatively high cost compared to other synthetic building blocks.
Future Directions
There are several future directions for research on 2-(4-Fluorophenyl)-1,3-dithiane. One area of research could focus on the development of more efficient and cost-effective synthesis methods. Another area of research could focus on the use of this compound in the synthesis of new organic compounds with potential applications in various fields. Additionally, further studies are needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)-1,3-dithiane can be achieved through several methods. One of the most common methods involves the reaction of 4-fluorobenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. Another method involves the reaction of 4-fluorobenzoyl chloride with sodium sulfide in the presence of a base such as triethylamine.
Scientific Research Applications
2-(4-Fluorophenyl)-1,3-dithiane has been extensively studied for its potential as a synthetic building block in the field of organic chemistry. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, it has been used in the synthesis of the antiviral drug raltegravir, which is used in the treatment of HIV. It has also been used in the synthesis of the herbicide flumioxazin and the insecticide fipronil.
properties
CAS RN |
57009-75-3 |
|---|---|
Molecular Formula |
C10H11FS2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11FS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
InChI Key |
IDQGMDVTWFRXOR-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)F |
Other CAS RN |
57009-75-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



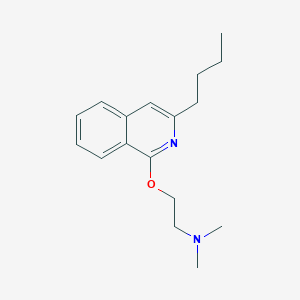
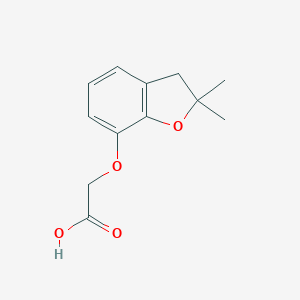
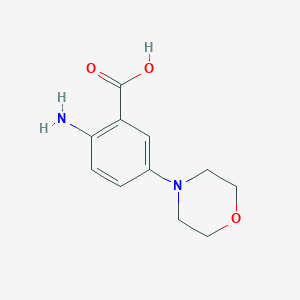


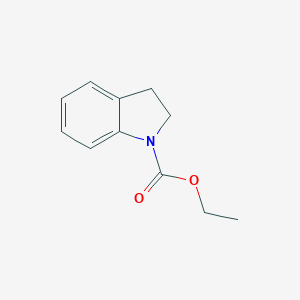
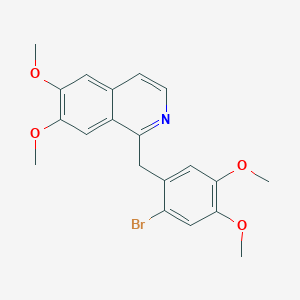



![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
